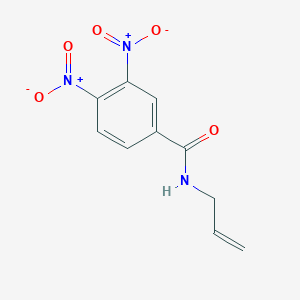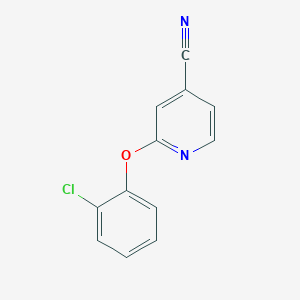![molecular formula C16H12BrNO2S B2970391 2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione CAS No. 269743-56-8](/img/structure/B2970391.png)
2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione” is a chemical compound with the linear formula C16H12BrNO4S . It has a molecular weight of 394.246 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is not planar . The compound’s structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for the synthesis of isoindoline-1,3-dione derivatives, highlighting their significance in the field of organic chemistry. The preparation of such compounds involves reactions that yield them in good yield, demonstrating their potential as valuable intermediates for further chemical transformations. For instance, the preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related sulfur-transfer agents has been described, providing a foundation for generating compounds with specific functional groups that are essential for further chemical modifications and applications in various domains including material science and medicine (Klose, Reese, & Song, 1997).
Green Catalytic Systems
The development of green catalytic systems for the synthesis of isoindoline-1,3-dione derivatives represents a significant step towards sustainable chemistry. An efficient synthesis method using the Water Extract of Onion Peel Ash (WEOPA) as a green catalyst has been introduced, avoiding the use of environmentally harmful reagents. This approach not only provides a sustainable route to synthesize these derivatives but also offers a way to manage bio-waste effectively (Journal, Chia, Chee, Aziz, Radzi, & Kan, 2019).
Photophysical Properties
The study of the photophysical properties of isoindoline-1,3-dione derivatives has revealed their potential applications in the development of fluorescent materials. These investigations provide insights into the electronic structures and behaviors of these compounds under various conditions, contributing to their potential use in light-emitting devices and sensors. The excited-state intramolecular proton transfer (ESIPT) inspired chromophores derived from isoindoline-1,3-dione exhibit fluorescence sensitive to solvent polarity, indicating their utility in designing novel photonic materials (Deshmukh & Sekar, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been known to interact with dopamine receptors , suggesting a potential role in neurological pathways.
Mode of Action
Isoindoline-1,3-dione derivatives have been suggested to interact with the dopamine receptor d2 , which could influence neurotransmission and potentially impact various neurological processes.
Biochemical Pathways
Given the potential interaction with dopamine receptors , it’s plausible that this compound could influence dopaminergic pathways, affecting neurotransmission and potentially impacting mood, reward, and motor control among other functions.
Result of Action
Given the potential interaction with dopamine receptors , it’s plausible that this compound could influence neuronal activity and neurotransmission, potentially impacting various neurological functions.
properties
IUPAC Name |
2-[2-(4-bromophenyl)sulfanylethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAANLYSLQXINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970308.png)
![7-Ethynyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2970309.png)

![5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine](/img/structure/B2970312.png)
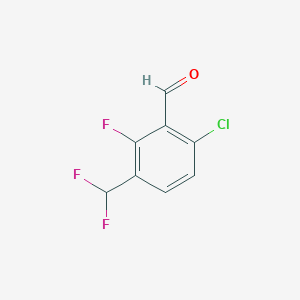
![tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2970315.png)


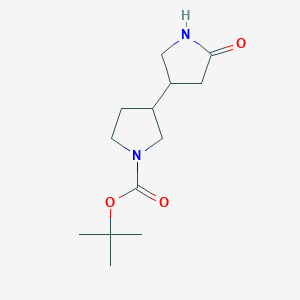
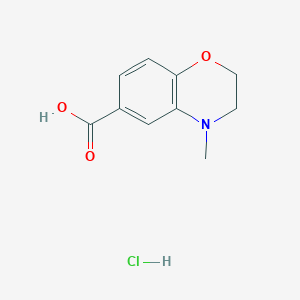

![3-(4-Bromophenyl)-8-(4-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2970327.png)
